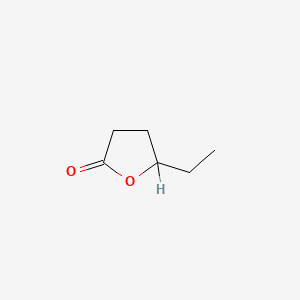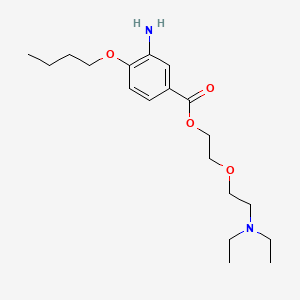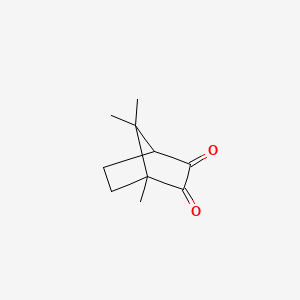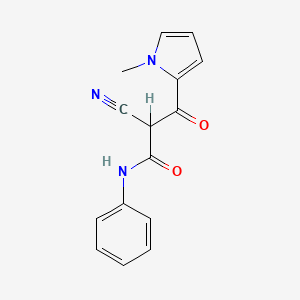![molecular formula C22H19F6NO B1214251 [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol CAS No. 31817-24-0](/img/structure/B1214251.png)
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenanthrene core substituted with piperidyl and trifluoromethyl groups, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,6-bis(trifluoromethyl)phenanthrene with piperidine under specific conditions to introduce the piperidyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is crucial to minimize by-products and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol: Known for its antimalarial activity.
Methylphenidate: A piperidine derivative used as a psychostimulant.
Ethylphenidate: Similar to methylphenidate, used in research for its pharmacological effects.
Uniqueness
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is unique due to its phenanthrene core and the specific arrangement of piperidyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
31817-24-0 |
|---|---|
Formule moléculaire |
C22H19F6NO |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C22H19F6NO/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13/h4-7,9-11,19-20,29-30H,1-3,8H2 |
Clé InChI |
FVVWTCZWVDUHPH-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Synonymes |
3,6-bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol alpha (2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride WR 122,455 WR 122455 WR-122,455 WR-122455 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















